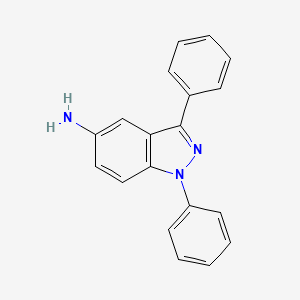

1,3-Diphenyl-1H-indazol-5-amine

Description

Significance of Indazole Derivatives in Contemporary Chemistry and Materials Science

Indazole derivatives have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. nih.govresearchgate.net The scaffold's ability to exist in different tautomeric forms, primarily the 1H- and 2H-indazoles, contributes to its chemical diversity and allows for the synthesis of a wide range of analogues. nih.govaustinpublishinggroup.com The 1H-tautomer is generally more thermodynamically stable. nih.gov

In the realm of medicinal chemistry, the indazole nucleus is a key component in numerous therapeutic agents. pnrjournal.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties. researchgate.netresearchgate.net The structural versatility of the indazole ring allows it to serve as a bioisostere for other important scaffolds like indole (B1671886), expanding its utility in drug design. nih.gov

The significance of indazole derivatives extends to materials science, where their unique electronic and photophysical properties are exploited. Research in this area explores their potential in the development of novel organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The inherent aromaticity and tunable electronic nature of the indazole core make it an attractive building block for creating functional materials with tailored properties.

Overview of 1,3-Diphenyl-1H-indazol-5-amine: Structural Context and Research Potential

This compound is a specific derivative of the 1H-indazole scaffold, featuring phenyl groups at the 1 and 3 positions and an amine group at the 5-position. The presence of the two phenyl rings significantly influences the molecule's steric and electronic properties, likely enhancing its thermal and chemical stability. The amine group at the 5-position provides a reactive site for further functionalization, making it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Related Indazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1H-Indazol-5-amine | C₇H₇N₃ | 133.15 | Not specified |

| 3-Phenyl-1H-indazol-5-amine | C₁₃H₁₁N₃ | 209.25 | Not specified |

| 1-Methyl-1H-indazol-5-amine | C₈H₉N₃ | 147.18 | Not specified |

| 5-Amino-1,3-diphenyl-1H-pyrazole | C₁₅H₁₃N₃ | 235.28 | 128-132 |

Historical Development and Evolution of Indazole Chemistry Pertinent to this compound Analogues

The history of indazole chemistry dates back to the late 19th century, with Emil Fischer's first synthesis of the indazole ring system in the 1880s. nih.govresearchgate.net His work laid the foundation for over a century of research into the synthesis and properties of these heterocyclic compounds. researchgate.net Early methods for indazole synthesis often required harsh reaction conditions.

Over the decades, synthetic methodologies have evolved significantly, leading to more efficient and versatile routes for the preparation of indazole derivatives. The development of metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, has been particularly impactful. These methods allow for the regioselective introduction of substituents, including aryl groups like the phenyl rings in this compound, onto the indazole core. nih.gov

More recent advancements include the development of C-H activation and amination reactions, providing even more direct and atom-economical ways to synthesize functionalized indazoles. nih.govnih.gov The synthesis of 3-aminoindazole derivatives, a key structural feature of many modern therapeutic candidates, has also been a major focus of research. nih.govchemrxiv.org This evolution in synthetic chemistry has been crucial for the exploration of diverse indazole analogues and the subsequent discovery of their wide-ranging applications in medicine and materials science. nih.gov The ongoing development of novel synthetic strategies continues to expand the chemical space of accessible indazole derivatives, paving the way for the discovery of new compounds with unique properties and functions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H15N3 |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

1,3-diphenylindazol-5-amine |

InChI |

InChI=1S/C19H15N3/c20-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)21-22(18)16-9-5-2-6-10-16/h1-13H,20H2 |

InChI Key |

KDBSALLCCOTZOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C2C=C(C=C3)N)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1,3 Diphenyl 1h Indazol 5 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. For the analysis of 1,3-Diphenyl-1H-indazol-5-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. In the case of a related compound, 1,3-Diphenyl-1H-indazole, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows a complex multiplet region for the aromatic protons. Specifically, the spectrum exhibits signals in the range of δ 8.11-8.03 ppm, integrating to three protons, and a broader multiplet from δ 7.82-7.26 ppm, corresponding to the remaining eleven aromatic protons of the two phenyl rings and the indazole core. wiley-vch.de

For this compound, the introduction of an amino (-NH₂) group at the C-5 position of the indazole ring is expected to significantly influence the chemical shifts of the adjacent aromatic protons. The electron-donating nature of the amino group would likely cause an upfield shift (to lower ppm values) for the protons at C-4 and C-6 of the indazole ring due to increased electron density. The protons of the two phenyl rings would likely exhibit chemical shifts similar to those observed in the unsubstituted analogue.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The ¹³C NMR spectrum of 1,3-Diphenyl-1H-indazole in CDCl₃ displays fifteen distinct signals, corresponding to the nineteen carbon atoms of the molecule, with some overlap of the phenyl carbon signals. wiley-vch.de The chemical shifts range from δ 110.64 ppm to δ 146.05 ppm, encompassing the carbons of the indazole system and the two phenyl substituents. wiley-vch.de

The presence of the amino group in this compound would cause a significant upfield shift for the C-5 carbon and would also influence the chemical shifts of the neighboring carbons (C-4 and C-6) of the indazole ring. The expected ¹³C NMR data for this compound would reflect these substituent effects, aiding in the confirmation of the substitution pattern.

¹³C NMR Data for 1,3-Diphenyl-1H-indazole wiley-vch.de

| Chemical Shift (δ, ppm) |

| 110.64 |

| 121.55 |

| 121.89 |

| 122.96 |

| 123.08 |

| 126.64 |

| 127.07 |

| 127.73 |

| 128.24 |

| 128.80 |

| 129.43 |

| 133.17 |

| 140.06 |

| 140.27 |

| 146.05 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the connectivity of the protons within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bonds) correlations between carbon and proton atoms. This experiment is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule, such as the phenyl rings and the indazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For this compound, NOESY could be used to determine the relative orientation of the phenyl rings with respect to the indazole plane.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For the related compound, 1,3-Diphenyl-1H-indazole, the calculated exact mass for the sodium adduct [M+Na]⁺ is 293.1049, with the experimentally found value being 293.1046. wiley-vch.de

For this compound, HRMS would be used to confirm its molecular formula, C₁₉H₁₅N₃. The expected exact mass can be calculated and compared with the experimental value to provide unambiguous confirmation of the compound's identity.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, the fragmentation pattern would be predicted based on the stability of the indazole core and the attached phenyl and amine groups.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The fragmentation of the parent molecule, 1H-indazol-5-amine (M.W. 133.15 g/mol ), typically shows a molecular ion peak at m/z 133. nih.govnist.gov Subsequent fragmentation often involves the loss of stable neutral molecules. For this compound, key fragmentation pathways would likely involve:

Loss of a Phenyl Radical: Cleavage of the N-phenyl or C-phenyl bond could lead to significant fragments.

Fission of the Indazole Ring: The heterocyclic ring can undergo cleavage, leading to characteristic daughter ions.

Loss of Amino Group Species: Fragmentation involving the amine group at the 5-position can also occur.

The mass spectra of related aminoindazoles, such as 1H-indazol-3-amine and 1H-indazol-5-amine, show a primary peak at m/z 133, with other significant peaks at m/z 105 and 79, indicating the stability of the core structure. nih.govnih.gov The analysis of these fragments allows for the unambiguous confirmation of the compound's chemical structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. spectrabase.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, aromatic, and heterocyclic components.

The gas-phase IR spectrum of the parent indazole molecule has been extensively studied to understand its vibrational modes without the influence of intermolecular interactions like hydrogen bonding. psu.edu For this compound, the solid-state spectrum would be influenced by these interactions.

Key expected vibrational frequencies are:

N-H Stretching: The amine group (–NH₂) at the 5-position will show characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl rings and the indazole core are expected to appear just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon bonds within the phenyl and indazole rings, as well as the carbon-nitrogen double bonds of the indazole system, will produce a series of sharp peaks in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is typically observed in the 1590-1650 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings provide information about the substitution pattern and appear in the 690-900 cm⁻¹ region.

The IR spectra of unsubstituted indazole and its simple derivatives have been well-documented, providing a solid foundation for the interpretation of the spectrum of more complex analogues like this compound. psu.educhemicalbook.comnist.gov

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (–NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (–NH₂) | Bending (Scissoring) | 1590 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Indazole C=N | Stretching | ~1620 |

| Aromatic C-H | Out-of-Plane Bending | 690 - 900 |

X-ray Crystallography for Solid-State Molecular Structure Determination

For novel compounds like this compound, a single-crystal X-ray diffraction study would be indispensable for confirming its structure and understanding its solid-state properties. mdpi.com Although the specific crystal structure of this compound is not publicly available, analysis of closely related indazole derivatives provides significant insight into the expected structural features. nih.govmdpi.comresearchgate.netresearchgate.net

Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. In the case of this compound, several key interactions would be anticipated to direct the supramolecular assembly. mdpi.com

Hydrogen Bonding: The primary amine group at the 5-position is a strong hydrogen bond donor. It can form N-H···N hydrogen bonds with the nitrogen atoms of the indazole ring of neighboring molecules. mdpi.comresearchgate.net These interactions often lead to the formation of one-dimensional chains or two-dimensional networks. researchgate.net

π–π Stacking Interactions: The multiple aromatic rings (two phenyl groups and the fused benzene ring of the indazole core) create opportunities for π–π stacking. These interactions, where the planes of the aromatic rings are arranged in either a parallel or T-shaped fashion, are crucial in stabilizing the crystal structure. nih.govresearchgate.net The distances between interacting rings are typically in the range of 3.4 to 3.7 Å. nih.govresearchgate.net

Studies on analogous structures, such as derivatives of pyrazole (B372694) and triazole, have shown that these types of interactions are dominant in defining the crystal architecture. mdpi.comresearchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for an Analogous Heterocyclic Amine

| Parameter | Value (for a representative analogue) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.673 |

| b (Å) | 4.7447 |

| c (Å) | 17.615 |

| β (°) | 99.067 |

| Volume (ų) | 1293.6 |

| Z (molecules/unit cell) | 4 |

| Data based on a similar structure, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, for illustrative purposes. mdpi.com |

Absolute Configuration and Conformational Analysis

For chiral molecules, X-ray crystallography can determine the absolute configuration. While this compound itself is not chiral, its derivatives could be.

More relevant to this molecule is the conformational analysis, which describes the spatial arrangement of its atoms. The key conformational features of this compound would be the torsion angles defining the orientation of the two phenyl rings relative to the central indazole scaffold.

The phenyl group at the N1 position and the phenyl group at the C3 position are not coplanar with the indazole ring due to steric hindrance.

The degree of twist is determined by a balance between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted conformation.

In the solid state, the observed conformation is the one that allows for the most efficient crystal packing, and it may not be the lowest energy conformation of an isolated molecule in the gas phase or in solution. nih.gov The dihedral angles between the planes of the phenyl rings and the indazole ring are key parameters determined from the crystal structure. For instance, in related structures, the phenyl ring can be inclined by angles ranging from approximately 20° to more significant twists depending on the packing environment. researchgate.net

The precise determination of these conformational details through X-ray crystallography is vital for understanding structure-property relationships.

Computational and Theoretical Investigations of 1,3 Diphenyl 1h Indazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods model the electronic structure and energy of the compound, offering predictions of its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like 1,3-Diphenyl-1H-indazol-5-amine, DFT calculations, often using functionals such as B3LYP with a basis set like 6-31G**, are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. nih.gov This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, calculations on similar complex heterocyclic systems have shown that DFT can predict conformational changes, such as the torsion angles around flexible bonds, which are critical for understanding how the molecule interacts with its environment. nih.gov The resulting optimized structure represents the molecule's lowest energy state and serves as the foundation for further computational analysis.

Table 1: Parameters Determined by DFT Calculations

| Parameter | Description |

|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three atoms across at least two bonds. |

| Dihedral Angles | The angle between two intersecting planes, crucial for defining molecular conformation. |

| Total Energy | The total electronic energy of the molecule in its optimized state. |

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. researchgate.net It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors indicate varying potential: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netnih.gov For a molecule like this compound, the nitrogen atoms of the indazole ring and the amino group would be expected to show negative potential, making them likely sites for hydrogen bonding. researchgate.netnih.gov This analysis is invaluable for predicting intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.net

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.net Theoretical calculations, including DFT and MP2 methods, have consistently shown that for the parent indazole and many of its derivatives, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netnih.gov The energy difference is significant enough that the 1H form is the predominant species under most conditions. nih.gov The stability of a particular tautomer is influenced by factors such as the nature and position of substituents, which can affect the aromaticity of the system and establish intra- or intermolecular hydrogen bonds. mdpi.com The preference for a specific tautomer is crucial as it dictates the molecule's shape and hydrogen bonding capabilities, which in turn affect its biological activity. mdpi.com

Table 2: Relative Stability of Indazole Tautomers

| Tautomer | Common Name | Relative Stability | Reason |

|---|---|---|---|

| 1H-Indazole | Benzenoid form | More Stable | Lower thermodynamic energy. researchgate.netnih.gov |

| 2H-Indazole | Quinoid form | Less Stable | Higher thermodynamic energy. researchgate.net |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore how the molecule behaves and interacts with a larger biological system, such as a protein.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method involves placing the ligand (in this case, this compound) into the binding site of a protein and evaluating the binding affinity using a scoring function, which calculates a binding energy. jocpr.com Studies on structurally similar pyrazole and indazole derivatives have used docking to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues in the active site of various protein targets. nih.govjocpr.com For example, related compounds have been docked into the active sites of enzymes like cyclin-dependent kinase 2 (CDK2), suggesting potential as anticancer agents. nih.gov These simulations are instrumental in rational drug design, helping to prioritize compounds for synthesis and biological testing.

Table 3: Information Derived from Molecular Docking

| Finding | Description |

|---|---|

| Binding Pose | The predicted orientation and conformation of the ligand within the protein's active site. |

| Binding Energy | A calculated score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. jocpr.com |

| Key Interactions | Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic contacts, etc. jocpr.com |

| Potential Targets | Suggests biological macromolecules (e.g., enzymes, receptors) with which the ligand might interact. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational drug design, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. While specific 2D and 3D-QSAR studies on this compound are not extensively documented in publicly available research, the methodologies are well-established and have been applied to structurally related indazole and pyrazole derivatives, offering a blueprint for future investigations.

2D-QSAR: 2D-QSAR models for analogous heterocyclic compounds, such as indole (B1671886) derivatives, have been developed to predict their antioxidant activity. nih.gov These models typically utilize topological, electronic, and physicochemical descriptors to build a linear or non-linear mathematical relationship with the observed biological effect. For a hypothetical 2D-QSAR study of this compound and its derivatives, a range of descriptors would be calculated to quantify their structural features.

Interactive Data Table: Examples of 2D Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Topological | Wiener Index | Branching and size of the molecule |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Physicochemical | LogP | Lipophilicity and membrane permeability |

| Constitutional | Molecular Weight | Size of the molecule |

3D-QSAR: 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of atoms. Studies on related compounds, like 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, have successfully employed these methods to elucidate the structural requirements for potent inhibitory activity against targets like PIM-1 kinase. jocpr.com These studies generate 3D contour maps that highlight regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for activity. For this compound, a 3D-QSAR model would be invaluable for optimizing its structure to enhance interactions with a specific biological target.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Mechanisms

For instance, MD simulations have been employed to study the stability of ligand-protein complexes involving indazole derivatives. guidechem.com A typical MD simulation protocol would involve placing this compound within a solvated biological system (e.g., a protein active site) and simulating its movements over nanoseconds. Key parameters analyzed during the simulation include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule and the protein, highlighting which residues are crucial for the interaction.

Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and the receptor, which are often critical for binding affinity.

These simulations can reveal the most stable conformations of this compound when bound to a target and elucidate the key amino acid residues involved in the binding, thereby clarifying its mechanism of action at an atomic level.

In Silico Prediction of Compound Behavior and Properties

In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of a compound, thereby reducing the need for extensive and costly experimental screening.

Prediction of Receptor Binding Affinity and Selectivity

The prediction of binding affinity is a crucial step in identifying promising drug candidates. Molecular docking is a primary tool used for this purpose. For this compound, docking simulations would be performed against a panel of potential receptor targets. These simulations predict the preferred binding orientation of the molecule within the receptor's active site and estimate the binding energy, which is an indicator of binding affinity.

Studies on structurally similar N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have utilized molecular docking to predict their binding to targets like Cyclin-Dependent Kinase 2 (CDK2). nih.gov Such studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, a docking study of this compound might show the amine group acting as a hydrogen bond donor and the phenyl rings engaging in hydrophobic interactions with the receptor pocket.

Furthermore, by comparing the predicted binding affinities of this compound against different receptor subtypes, its selectivity can be computationally assessed. High selectivity is a desirable property for a drug candidate as it can lead to a more favorable side-effect profile.

Interactive Data Table: Hypothetical Docking Results for this compound

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -9.5 | Lys78, Glu91, Leu132 |

| Kinase B | -7.2 | Val34, Phe80, Asp145 |

| GPCR C | -6.8 | Tyr112, Trp256, Ser257 |

Computational Screening for Potential Biological Targets

Computational screening, also known as virtual screening, is a powerful strategy to identify potential biological targets for a given compound. This can be achieved through two main approaches:

Ligand-based virtual screening: This method uses the known structure of this compound to search for known drugs or bioactive molecules with similar structural or chemical features. A common technique is pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound could be generated and used to screen databases of known active compounds, suggesting potential targets based on the principle that similar molecules often bind to similar targets. Pharmacophore models have been successfully developed for related triazole derivatives to identify selective COX-2 inhibitors. nih.govresearchgate.net

Structure-based virtual screening (Reverse Docking): In this approach, this compound is docked against a large library of 3D protein structures. The proteins to which the compound binds with high predicted affinity are then identified as potential biological targets. This method can uncover novel targets and potential off-target effects. For instance, various indazole derivatives have been screened against a panel of cancer-related proteins to identify potential anti-cancer targets. jocpr.com

Through these computational screening methods, a prioritized list of potential biological targets for this compound can be generated, guiding subsequent experimental validation and accelerating the process of drug discovery.

In Vitro Biological Activity Profiling and Mechanistic Studies of 1,3 Diphenyl 1h Indazol 5 Amine Derivatives

Anticancer and Antiproliferative Activities (In Vitro)

Derivatives of the indazole scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action.

Inhibition of Cancer Cell Lines (e.g., A549, MCF7, HL60, HCT116, 4T1)

A number of studies have evaluated the cytotoxic effects of indazole and pyrazole (B372694) derivatives against a panel of human cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives were assessed for their inhibitory activities against several cancer cell lines, including the human lung cancer cell line A549. nih.gov Similarly, other research has focused on the in vitro anticancer activity of related heterocyclic compounds against cell lines such as the human breast adenocarcinoma cell line (MCF-7) and the human colorectal carcinoma cell line (HCT116). frontiersin.org

One study on phenylacetamide-pending 1H-imidazol-5-one variants reported potent cytotoxic activity against HCT116 colon cancer and HL60 leukemia cell lines, with IC50 values of 294 nM and 362 nM, respectively, for the most active compound. frontiersin.orgnih.gov Another investigation into indazole analogues of curcumin revealed moderate cytotoxicity against MCF-7 cells. japsonline.com Furthermore, spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives were evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 and A549, with the most potent derivative showing an IC50 value of 1.34 ± 0.21 μM against MCF-7. researchgate.net

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) | HCT116 | 0.294 | frontiersin.org |

| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) | HL60 | 0.362 | frontiersin.org |

| Spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivative (3l) | MCF-7 | 1.34 ± 0.21 | researchgate.net |

| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| Indazole analogue of curcumin (3b) | WiDr (Colon) | 27.20 | japsonline.com |

Induction of Apoptosis and Cell Cycle Modulation

Several indazole and pyrazole derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle. For example, a specific 1H-indazole-3-amine derivative, compound 6o, was found to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov At concentrations of 10, 12, and 14 µM, the total apoptosis rates were 9.64%, 16.59%, and 37.72%, respectively. nih.gov This compound also affected the cell cycle, leading to an increase in the G0/G1 population of K562 cells. nih.gov

Similarly, a study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives demonstrated that the most cytotoxic compound, designated as compound 21, induced significant cell cycle arrest in the S-phase in Jurkat cells and increased the proportion of cells in the sub-G0/G1 phase in both K562 and Jurkat cell lines. nih.govresearchgate.net The induction of apoptosis was confirmed by morphological changes, externalization of phosphatidylserine, and DNA fragmentation. nih.gov Furthermore, some pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and increased caspase 3 activity. nih.gov

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| 1H-indazole-3-amine derivative (6o) | K562 | Induction of apoptosis (dose-dependent) and increased G0/G1 cell population | nih.gov |

| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative (21) | Jurkat | S-phase cell cycle arrest and increased sub-G0/G1 phase | nih.govresearchgate.net |

| Pyrazole derivative (3f) | MDA-MB-468 | Induction of apoptosis via ROS generation and increased caspase 3 activity | nih.gov |

| Phenylacetamide-1H-imidazol-5-one (KIM-161) | HL60 | Accumulation in PreG phase and increased G2/M population | frontiersin.org |

Kinase Inhibition Assays (e.g., TTK, FGFR, Pim, VEGFR-2, PLK4, ERK1/2, PDK1, aromatase)

The indazole scaffold is a key component of many kinase inhibitors. Research has identified indazole-based compounds as potent inhibitors of various kinases involved in cancer progression. For instance, N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides have been discovered as potent inhibitors of the mitotic kinase TTK, with one derivative showing an IC50 of 3.6 nM. nih.gov Another study identified 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as potent TTK inhibitors with IC50 values of less than 10 nM. doaj.org

Indazole derivatives have also been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR). One study reported an indazole derivative (9u) as a highly potent FGFR1 inhibitor with an IC50 of 3.3 nM. nih.gov Another research effort using fragment-led de novo design identified an indazole-based pharmacophore for the inhibition of FGFR kinases. nih.gov

Furthermore, certain indazole derivatives have shown significant inhibitory activity against a panel of oncogenic kinases, including c-Kit, FGFR1, FLT3, LCK, LYN, PDGFRβ, RET, and VEGFR2. semanticscholar.org The phenylacetamide-1H-imidazol-5-one derivative, KIM-161, was found to downregulate several kinases, including members of the BRK, FLT, and JAK families, and strongly suppress signals of ERK1/2. nih.gov

| Compound/Derivative Class | Target Kinase | IC50 | Reference |

|---|---|---|---|

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide (72) | TTK | 3.6 nM | nih.gov |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide | TTK | <10 nM | doaj.org |

| Indazole derivative (9u) | FGFR1 | 3.3 nM | nih.gov |

| Indazole derivative (5) | VEGFR2 | Significant inhibition at 50 nM | semanticscholar.org |

| Phenylacetamide-1H-imidazol-5-one (KIM-161) | ERK1/2 | Strong signal suppression | nih.gov |

Modulation of Key Signaling Pathways (e.g., Bcl-2 family proteins, ROS-mitochondrial apoptotic pathway)

The pro-apoptotic activity of some indazole and pyrazole derivatives is linked to their ability to modulate key signaling pathways that regulate cell death. One of the crucial pathways is the intrinsic mitochondrial apoptotic pathway, which is controlled by the Bcl-2 family of proteins. Some 1H-indazole-3-amine derivatives are thought to affect apoptosis by inhibiting members of the Bcl-2 family. nih.gov

A study on a 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative suggested its involvement in the intrinsic apoptosis pathway through mitochondrial damage and an increase in the ratio of mitochondrial Bax/Bcl-2. nih.gov The Bcl-2 family of proteins are known regulators of oxidative stress, and their modulation can impact cellular ROS levels. nih.gov Certain pyrazole derivatives have been shown to induce apoptosis through the generation of ROS in breast cancer cells. nih.gov ROS can trigger the mitochondrial signaling pathway of cell death by inducing mitochondrial permeability transition and the release of pro-apoptotic factors. nih.gov

Antimicrobial Activities (In Vitro)

In addition to their anticancer properties, derivatives of the 1,3-diphenyl-1H-indazole-5-amine scaffold and related structures have been investigated for their antimicrobial activities.

Antibacterial Spectrum Analysis (Gram-positive and Gram-negative strains)

Studies have demonstrated that pyrazole and imidazole derivatives possess antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. In one study, a series of 1,3-diphenyl-1H-pyrazol-5-ols were synthesized and evaluated for their antimicrobial efficiency against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae (Gram-negative), and Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis (Gram-positive). doaj.orgnih.gov Several of these compounds exhibited potent antimicrobial activity at low concentrations, with some showing strong efficacy against B. subtilis at a concentration of 5 µg/mL. nih.gov

Another study on 4,5-diphenyl-1H-imidazoles derivatives reported their in vitro antibacterial activity against Pseudomonas aeruginosa and Escherichia coli (Gram-negative), as well as Staphylococcus aureus and Enterococcus faecalis (Gram-positive). scirp.org One compound, in particular, was found to be twice as potent as ciprofloxacin against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. scirp.org

| Compound/Derivative Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 1,3-diphenyl-1H-pyrazol-5-ol derivatives (8, 12, 13, 19) | Bacillus subtilis (Gram-positive) | 5 | nih.gov |

| 1,3-diphenyl-1H-pyrazol-5-ol derivative (12) | MRSA (Gram-positive) | 10 | nih.gov |

| 4,5-diphenyl-1H-imidazole derivative (6d) | Staphylococcus aureus (Gram-positive) | 4 | scirp.org |

| 4,5-diphenyl-1H-imidazole derivative (6c) | Staphylococcus aureus (Gram-positive) | 16 | scirp.org |

| 4,5-diphenyl-1H-imidazole derivative (6c) | Enterococcus faecalis (Gram-positive) | 16 | scirp.org |

Antifungal Efficacy

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Research into heterocyclic compounds, including those with structural similarities to 1,3-Diphenyl-1H-indazol-5-amine, has shown promising results against various fungal species.

Candida albicans:

Candida albicans remains a significant opportunistic fungal pathogen in humans. Studies on a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides, which share the diphenyl structural motif, have demonstrated notable anti-Candida activity. For instance, one derivative, 5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide, exhibited a Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 15.6 µg/mL against a strain of Candida albicans. nih.gov Other derivatives in the same study showed activity at concentrations between 125–250 μg/mL. nih.gov Similarly, novel biphenyl (B1667301) imidazole derivatives have shown excellent antifungal activities against Candida albicans, with some compounds exhibiting MIC values in the range of 0.03125–2 μg/mL. nih.gov Furthermore, a series of 1, 2, 4, 5-tetrasubstituted imidazole derivatives were evaluated for their antibiofilm potential against Candida albicans, with some showing better antifungal and antibiofilm activity than the standard drug Fluconazole. tandfonline.com

Rhizopus oryzae:

Rhizopus oryzae, a member of the Mucorales order, is a causative agent of the aggressive infection mucormycosis. While specific data on this compound against this fungus is not available, research on other azole derivatives provides some context. A new series of azole antifungal agents bearing a pyrrolotriazinone scaffold displayed promising in vitro activity against Rhizopus oryzae. nih.gov It is important to note that Rhizopus oryzae is not susceptible to several commonly used triazoles like fluconazole and voriconazole. nih.gov

**Table 1: Antifungal Activity of Structurally Related Compounds against *Candida albicans***

| Compound Class | Specific Derivative | Organism | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|---|

| 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides | 5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | Candida albicans | 15.6 | 15.6 |

| Biphenyl imidazole derivatives | Compound 12g | Candida albicans | 0.03125-2 | Not Reported |

| 1,2,4,5-tetrasubstituted imidazole derivatives | Compound 5m | Candida albicans | 6 (IC50) | Not Reported |

Antiprotozoal Potency

Protozoal infections remain a significant global health concern. Research into indazole derivatives has revealed potent activity against several medically important protozoa. A study on a series of 2-phenyl-2H-indazole derivatives demonstrated significant in vitro efficacy against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govnih.gov

The structure-activity relationship (SAR) analysis from this study indicated that electron-withdrawing groups on the 2-phenyl ring enhanced antiprotozoal activity. nih.govresearchgate.net For instance, against E. histolytica, derivatives with a 4-chlorophenyl or a 2-(trifluoromethyl)phenyl substitution showed potent activity with IC50 values below 0.050 µM. nih.gov Similarly, against G. intestinalis, derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, and 2-(trifluoromethyl)phenyl substitutions were highly active, also with IC50 values below 0.050 µM. nih.gov The activity against T. vaginalis was also notable, with several derivatives exhibiting IC50 values less than 0.070 µM. nih.gov

Table 2: Antiprotozoal Activity of 2-Phenyl-2H-indazole Derivatives

| Derivative Substitution (at 2-phenyl ring) | Giardia intestinalis IC50 (µM) | Entamoeba histolytica IC50 (µM) | Trichomonas vaginalis IC50 (µM) |

|---|---|---|---|

| 4-Chlorophenyl | < 0.050 | < 0.050 | < 0.070 |

| 2-(Trifluoromethyl)phenyl | < 0.050 | < 0.050 | Not Reported |

| 2-Chlorophenyl | < 0.050 | Not Reported | < 0.070 |

| 2-(Methoxycarbonyl)phenyl | < 0.050 | < 0.050 | < 0.070 |

| 3-(Methoxycarbonyl)phenyl | Not Reported | Not Reported | < 0.070 |

| 3-(Trifluoromethyl)phenyl | Not Reported | Not Reported | < 0.070 |

| 3-Carboxyphenyl | Not Reported | Not Reported | < 0.070 |

| 2-Carboxyphenyl | < 0.050 | Not Reported | < 0.070 |

Antioxidant Activity Assays

Antioxidant compounds are of significant interest due to their potential to mitigate oxidative stress-related cellular damage. The antioxidant potential of indazole derivatives has been explored through various in vitro assays, including DPPH radical scavenging and ABTS radical cation decolorization.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. mdpi.com A study on a series of substituted N-hydrazinecarbothioamide indazoles demonstrated significant DPPH radical scavenging potential. researchgate.netbenthamdirect.com All eighteen synthesized compounds in this study showed good activity, with IC50 values ranging from 2.11 ± 0.17 to 5.3 ± 0.11 μM, which were comparable to the standard antioxidant, ascorbic acid (IC50 = 2.02 ± 0.11 μM). researchgate.netbenthamdirect.com Another study on indazole and its derivatives also showed a concentration-dependent inhibition of DPPH free radical generation, with 6-nitroindazole exhibiting the highest inhibition. nih.gov

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining the antioxidant capacity of compounds. The same series of N-hydrazinecarbothioamide indazole derivatives that showed DPPH scavenging activity also exhibited potent ABTS radical scavenging potential. researchgate.netbenthamdirect.com The IC50 values for ABTS radical scavenging were in the range of 2.31 ± 0.06 to 5.5 ± 0.07 μM, which were also comparable to ascorbic acid (IC50 = 2.1 ± 0.07 μM). researchgate.netbenthamdirect.com

Table 3: Antioxidant Activity of N-hydrazinecarbothioamide Indazole Derivatives

| Assay | IC50 Range of Derivatives (µM) | Ascorbic Acid IC50 (µM) |

|---|---|---|

| DPPH Radical Scavenging | 2.11 ± 0.17 - 5.3 ± 0.11 | 2.02 ± 0.11 |

| ABTS Radical Cation Decolorization | 2.31 ± 0.06 - 5.5 ± 0.07 | 2.1 ± 0.07 |

Enzyme Inhibition and Receptor Modulation (In Vitro)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. frontiersin.org It has emerged as a significant therapeutic target, particularly in cancer immunotherapy. rsc.org While a number of IDO1 inhibitors with various chemical scaffolds have been developed, including those with imidazole and 1,2,3-triazole structures, there is currently no specific data available in the scientific literature detailing the IDO1 inhibitory activity of this compound or its close derivatives. rsc.orgacs.orgnih.govmdpi.com The development of IDO1 inhibitors has primarily focused on other chemotypes. nih.gov

Nitric Oxide Synthase (NOS) Inhibition (nNOS, iNOS)

The indazole nucleus is a known pharmacophore for the inhibition of nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. Overproduction of NO by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in various pathological conditions, including neurodegenerative diseases and inflammation.

Derivatives of the indazole scaffold have been evaluated for their inhibitory potency against these isoforms. For instance, various nitroindazole compounds have demonstrated potent and selective inhibition. While specific data on this compound is not extensively published, related indazole derivatives have shown significant activity. For example, 7-Nitroindazole (B13768) (7-NI) is a well-characterized inhibitor used in research. Studies on other substituted indazoles have shown varying degrees of potency and selectivity for nNOS versus iNOS, highlighting the tunability of the indazole core for specific NOS isoform inhibition. The mechanism of inhibition often involves the indazole nitrogen atoms interacting with the heme-iron complex in the enzyme's active site.

Table 1: In Vitro NOS Inhibition by Indazole Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| 7-Nitroindazole | nNOS | Data specific to derivative |

| 7-Nitroindazole | iNOS | Data specific to derivative |

| 3-Bromo-7-nitroindazole | nNOS | Potent Inhibition Reported |

Note: Data for specific diphenyl-indazol-5-amine derivatives is limited in publicly available literature; the table reflects general findings for the broader indazole class.

Glucokinase Activation

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. Glucokinase activators (GKAs) are being investigated as a therapeutic strategy for type 2 diabetes by enhancing glucose-stimulated insulin secretion and hepatic glucose uptake.

The indazole scaffold has been identified as a viable starting point for the development of novel GKAs. Research in this area has led to the discovery of indazole derivatives with potent activating effects. For example, guided by co-crystal structural information, scaffold morphing from other chemical series has led to the identification of indazole-based compounds with high potency. Specific derivatives have demonstrated the ability to increase the enzyme's affinity for glucose and/or increase the maximal reaction velocity.

Table 2: In Vitro Glucokinase Activation by Indazole Derivatives

| Compound | Assay | EC50 (µM) |

|---|---|---|

| Indazole Derivative 5n | Enzymatic Assay | 0.018 |

Note: The specific structures of compounds 5n and 5t are proprietary to the research entities that discovered them.

Estrogen Receptor Degradation (SERDs)

The estrogen receptor (ERα) is a key driver in the majority of breast cancers. Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutics that not only antagonize the receptor but also induce its degradation, offering a potential advantage over selective modulators (SERMs), particularly in cases of acquired resistance.

The indazole core has emerged as a promising scaffold for the development of novel, orally bioavailable SERDs. science.gov Structure-activity relationship (SAR) studies have been conducted on various indazole-based series. These studies revealed that modifications to the indazole core and its substituents can significantly impact ERα degradation efficacy. For instance, replacing a phenol group in a known scaffold with an indazole led to improved metabolic stability. researchgate.net Further optimization of the alkyl sidechain and pendant aryl groups on the indazole structure has resulted in compounds with potent ERα degradation profiles and anti-proliferative activity in breast cancer cell lines. science.gov One such optimized compound demonstrated an IC50 value of 0.7 nM for ERα degradation. science.gov

Table 3: In Vitro ERα Degradation and Anti-proliferative Activity of Indazole-Based SERDs

| Compound | Assay | IC50 / EC50 (nM) | Cell Line |

|---|---|---|---|

| Optimized Indazole Derivative 88 | ERα Degradation | 0.7 | Not Specified |

| Tricyclic Indazole 32 | MCF-7 Proliferation | 3.3 | MCF-7 |

Allosteric Modulation of Metabotropic Glutamate Receptors (mGluR5)

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a significant role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been linked to several neurological and psychiatric disorders, including schizophrenia and fragile X syndrome. Positive allosteric modulators (PAMs) of mGluR5, which enhance the receptor's response to glutamate without directly activating it, are of significant therapeutic interest.

While the specific this compound has not been extensively profiled, a structurally analogous compound, CDPPB [3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide], has been identified as a potent and selective mGluR5 PAM. nih.govresearchgate.net The pyrazole core of CDPPB is isosteric to the indazole core. In vitro studies in rat cortical astrocytes demonstrated that CDPPB potentiates glutamate-induced calcium release with high potency. nih.govresearchgate.net Extensive SAR studies on this pyrazole series have led to the development of even more potent analogues, such as VU-1545, by modifying the phenyl ring substituents. nih.gov

Table 4: In Vitro Activity of mGluR5 Positive Allosteric Modulators with a Diphenyl-pyrazolyl Core

| Compound | Assay | EC50 (nM) | Ki (nM) |

|---|---|---|---|

| CDPPB | Glutamate Potentiation (Ca2+ flux) | 77 ± 15 | 3760 ± 430 |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform. researchgate.net

The indazole scaffold has been incorporated into various designs of selective COX-2 inhibitors. Research has shown that derivatives containing the indazole nucleus can exhibit potent and selective inhibition of the COX-2 enzyme. For instance, certain indazole-piperazine-pyrimidine derivatives have been synthesized and evaluated, showing significant COX-2 inhibitory activity. researchgate.net Studies on other series of (aza)indazole derivatives have identified compounds with IC50 values in the low nanomolar range and high selectivity indices (SI) for COX-2 over COX-1, indicating a strong potential for this scaffold in developing anti-inflammatory agents. researchgate.net

Table 5: In Vitro COX-2 Inhibition by Indazole Derivatives

| Compound Series | Target | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| Indazole-piperazine-pyrimidine derivative | COX-2 | 92.54 | Not Specified |

| (Aza)indazole Derivative 5j | COX-2 | 50 | >897 |

Structure Activity Relationship Sar Studies of 1,3 Diphenyl 1h Indazol 5 Amine Analogues

Impact of Substituents at N1 Position

Role of Phenyl Group (e.g., Stereoelectronic Effects, Planarity)

The N1-phenyl group is a common feature in many biologically active indazole derivatives. Its presence significantly influences the molecule's three-dimensional structure and electronic properties. The stereoelectronic effects of the N1-phenyl substituent are crucial; the planarity between the phenyl ring and the indazole core can affect how the molecule fits into a binding pocket and its potential for π-π stacking interactions. The synthesis of N-phenyl-1H-indazoles is often achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.orgnih.gov The electronic nature and steric profile of the N1-substituent can also influence the regioselectivity of further reactions on the indazole scaffold. researchgate.net While methods for creating N-substituted indazoles are well-established, they often face challenges with regioselectivity, highlighting the influence of the substituent on the N1 versus N2 positions. nih.gov

Effects of Additional Substitutions on N1-Phenyl Moiety

Modifying the substituent at the N1 position, for instance by replacing the phenyl group or adding functionalities to it, can dramatically alter biological activity. A clear example is seen in the differing inhibitory profiles of synthetic cannabinoids that are structural analogues of indazole carboxamides. mdpi.com

A comparison between AB-PINACA, which has a pentyl group at the N1 position, and AB-FUBINACA, which has a 4-fluorobenzyl group at N1, demonstrates the importance of this position for enzyme inhibition. The pentyl group in AB-PINACA appears to be critical for the time-dependent inhibition of the metabolic enzyme CYP3A4. mdpi.com In contrast, AB-FUBINACA does not inhibit CYP3A4 but shows reversible inhibition of other CYP enzymes, including CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. mdpi.com This suggests that both the steric and electronic properties of the N1-substituent are key determinants of specific drug-drug interactions. mdpi.com

Table 1: Comparative Inhibitory Effects of N1-Substituted Indazole Carboxamides on CYP Enzymes

| Compound | N1-Substituent | Target Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|---|---|

| AB-PINACA | Pentyl | CYP3A4 | Time-dependent | 17.6 |

| CYP2C8 | Reversible | 16.9 | ||

| CYP2C9 | Reversible | 6.7 | ||

| CYP2C19 | Reversible | 16.1 | ||

| AB-FUBINACA | 4-Fluorobenzyl | CYP3A4 | No Inhibition | N/A |

| CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6 | Reversible | Not specified |

Data sourced from a study on the inhibitory effects of synthetic cannabinoids. mdpi.com

Impact of Substituents at C3 Position

The C3 position is a critical site for modification, and the nature of the substituent here profoundly affects the molecule's properties, from reactivity to biological function.

Effects of Other Functional Groups at C3 (e.g., Carboxamide, Pyrazolyl, Pyrrolopyridinyl)

Replacing the C3-phenyl group with other functional groups is a common strategy to modulate biological activity.

Carboxamide: The indazole-3-carboxamide scaffold is a well-established pharmacophore found in numerous synthetic compounds with diverse biological activities. researchgate.netresearchgate.netderpharmachemica.com SAR studies on 3-substituted 1H-indazoles have shown that a carbohydrazide (B1668358) moiety at the C3 position is crucial for potent inhibitory activity against the IDO1 enzyme. nih.gov In synthetic cannabinoids like AB-PINACA, the C3-carboxamide linkage is a key structural feature, and the entire moiety, including the amide-linked amino acid, is important for its inhibitory effects on enzymes like CYP2C8, CYP2C9, and CYP2C19. mdpi.com Furthermore, N-substituted indazole-3-carboxamide derivatives have shown promising anticandidal activity. nih.gov

Pyrazolyl: The introduction of a pyrazole (B372694) ring at the C3 position can significantly influence biological activity. In a study comparing 2,3-diphenyl indazole analogues with 3,5-diphenyl-1H-pyrazole derivatives for anticandidal activity, the pyrazole compounds generally showed activity at lower concentrations than their indazole counterparts. nih.gov This suggests that the pyrazole moiety can be a potent pharmacophore when incorporated into related scaffolds.

Pyrrolopyridinyl: A series of 3-(pyrrolopyridin-2-yl)indazole derivatives were found to have potent anti-proliferative effects against several human cancer cell lines. nih.gov One compound in this series, designated as compound 93, was identified as a particularly potent inhibitor, demonstrating the therapeutic potential of this specific C3 substitution. nih.gov

Table 2: Anti-proliferative Activity of a C3-Pyrrolopyridinyl Indazole Derivative

| Compound | C3-Substituent | Cell Line | IC₅₀ |

|---|---|---|---|

| Compound 93 | Pyrrolopyridin-2-yl | HL60 (Leukemia) | 8.3 nM |

| HCT116 (Colon Cancer) | 1.3 nM |

Data sourced from a study on the anti-proliferative effects of 3-(pyrrolopyridin-2-yl)indazole derivatives. nih.gov

Impact of Substituents at C5 Position

The C5 position of the indazole ring, which bears an amine group in the parent compound, is another key site for structural modification that influences biological activity. The 5-amino group itself is an important feature for the antiproliferative activity observed in some N-phenyl-1H-indazole-1-carboxamide series. researchgate.netnih.gov

Research into inhibitors of hepcidin (B1576463) production for the treatment of anemia of chronic disease (ACD) identified a 5-substituted indazole as a lead compound. nih.gov Although the initial compound had weak activity (IC₅₀ = 3.1 μM), it served as a starting point for optimization. Subsequent modifications, including substitutions at other positions while retaining a functionalized C5, led to the development of significantly more potent inhibitors. For example, introducing a para-hydroxyphenyl group at C6 and a [2-(morpholin-4-yl)ethoxy]benzamide group at C3 resulted in a compound (179) with a much-improved IC₅₀ of 0.13 μM. nih.gov This highlights that while the C5 substitution is important, its interplay with substituents at other positions is crucial for maximizing potency.

Role of Amine Group and its Derivatives (e.g., Basicity, Hydrogen Bonding)

The 5-amino group is a key functional group that significantly influences the biological activity of indazole derivatives. Its basicity and capacity for hydrogen bonding are fundamental to its function. As a hydrogen bond donor, the primary amine can interact with key residues, such as amino acid backbones or side chains, in the active site of proteins. nih.govrsc.org This interaction can be crucial for anchoring the molecule in the correct orientation for optimal activity.

Furthermore, the amine can be derivatized to fine-tune activity. For example, converting the amine to an amide or a urea (B33335) can alter its hydrogen bonding pattern, steric profile, and basicity. Such modifications are a common strategy in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties. In many kinase inhibitors, the indazole amine acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, a pattern that is essential for inhibitory activity. nih.govmdpi.com

Effects of Halogenation, Methylation, and Nitro Substitution

The introduction of various substituents onto the indazole core is a primary strategy for exploring and optimizing biological activity. Halogenation, methylation, and nitro substitution each impart distinct steric and electronic effects.

Halogenation: The introduction of halogen atoms (F, Cl, Br) is a widely used tactic in drug design. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions. In a series of N-(substituted-benzyl)-1,3-dimethyl-1H-indazol-6-amine derivatives, the presence and position of a fluorine atom on the benzyl (B1604629) group were found to be important for anti-proliferative activity. nih.gov For instance, a 4-fluoro substitution on the benzyl ring resulted in potent cytotoxicity against human colorectal cancer cells (HCT116). nih.gov In other cases, bromination of the indazole ring itself is a key step in the synthesis of complex, biologically active molecules. researchgate.net

Methylation: Methyl groups can probe steric tolerance in a receptor's binding pocket and increase lipophilicity. The introduction of a methyl group at the C-3 position of the indazole ring in certain series has been shown to be a factor in conferring toxicity against cancer cell lines. nih.gov Furthermore, methylation of the indazole nitrogen (at N-1 or N-2) or the 5-amino group can significantly alter the molecule's properties. N-methylation can resolve tautomeric ambiguity and influence the orientation of other substituents, while methylation of an amino group can enhance antiproliferative effects by modifying its hydrogen-bonding capacity and basicity. acs.org

Nitro Substitution: The nitro group (-NO2) is a strong electron-withdrawing group and a hydrogen bond acceptor. Its effects are often opposite to those of the electron-donating amino group. researchgate.net In SAR studies, replacing an amine with a nitro group typically leads to a significant reduction in biological activity, demonstrating the importance of the amine's electron-donating and hydrogen-bond-donating properties. researchgate.netacs.org The strong deactivating nature of the nitro group can also make subsequent chemical modifications more challenging. youtube.com

Table 1: Effect of Substitution on Anti-proliferative Activity of Indazole Analogues This table presents data for a series of N-benzyl-1,3-dimethyl-1H-indazol-6-amine analogues against the HCT116 cancer cell line to illustrate SAR principles.

| Compound | R (Substitution on Benzyl Group) | IC₅₀ (µM) |

| 34 | H | 7.5 ± 1.5 |

| 35 | 3-pyridyl (replacing benzyl) | 2.5 ± 0.5 |

| 36 | 4-Fluoro | 0.4 ± 0.3 |

| 37 | 2-Fluoro | 1.8 ± 0.2 |

Data sourced from a study on 6-substituted aminoindazole derivatives. nih.gov

Positional Isomerism and Conformation Effects on Biological Activity

The spatial arrangement of atoms and functional groups in indazole derivatives has a profound impact on their biological activity. Both positional isomerism and molecular conformation are critical factors that can dramatically alter a molecule's ability to bind to its target.

Positional Isomerism: In the indazole ring system, substituents can be placed at various positions, and even small changes in location can lead to significant differences in activity. For example, the biological activity of N-methyl indazole derivatives can be profoundly affected by whether the methyl group is at the N-1 or N-2 position. researchgate.net This change alters the vector and geometry of hydrogen-bonding groups, which can completely abolish or significantly enhance interaction with a biological target. Similarly, the placement of substituents on the phenyl rings of a 1,3-diphenyl-1H-indazol-5-amine scaffold would be expected to have a major impact. Studies on other biphenyl (B1667301) systems have shown that moving a substituent from one position to another alters the molecular shape and can increase efficacy against specific targets by several-fold. nih.gov

Development of Predictive Models from SAR Data

The data generated from Structure-Activity Relationship (SAR) studies are invaluable for the development of computational models that can predict the biological activity of novel compounds. Techniques like Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) are frequently employed for indazole derivatives. nih.gov

3D-QSAR models correlate the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov By analyzing a series of active and inactive indazole analogues, these models can generate contour maps that highlight the specific regions around the molecular scaffold where certain properties are favorable or unfavorable for activity.

Steric Contour Maps: These maps indicate where bulky groups increase or decrease activity. For example, a green contour might show a region where a larger substituent is predicted to enhance binding, while a yellow contour might indicate a region where steric bulk is detrimental.

Electrostatic Contour Maps: These maps show where positive or negative electrostatic potential is preferred. A blue contour might highlight an area where an electropositive group (like a hydrogen bond donor) would be favorable, while a red contour would indicate preference for an electronegative group (like a hydrogen bond acceptor).

These predictive models, along with pharmacophore mapping, provide a structural framework that guides the rational design of new, more potent, and selective inhibitors. nih.gov By understanding the key pharmacophoric features—such as the precise location of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—chemists can design novel analogues of this compound with a higher probability of success, accelerating the drug discovery process.

Potential Non Therapeutic and Advanced Material Science Applications of Indazole Derivatives

Building Blocks in Organic Synthesis

The indazole core is a valuable synthon in organic chemistry, providing a foundation for the construction of more complex molecular architectures. The strategic placement of substituents, such as the phenyl groups at the 1 and 3 positions and the amine group at the 5-position in 1,3-Diphenyl-1H-indazol-5-amine, offers multiple reaction sites for further chemical transformations.

Precursors for Complex Heterocyclic Systems

Indazole derivatives serve as crucial precursors for the synthesis of a wide array of complex heterocyclic systems. nih.gov The inherent reactivity of the indazole nucleus, coupled with the functional groups appended to it, allows for various synthetic manipulations. For instance, the amine group in this compound can be readily diazotized and subsequently subjected to Sandmeyer or related reactions to introduce a variety of substituents.

Furthermore, the indazole ring itself can participate in cycloaddition reactions, acting as a diene or a dienophile, to construct polycyclic systems. The synthesis of novel heterocyclic frameworks often relies on the strategic use of functionalized indazoles as starting materials. youtube.com For example, the palladium-catalyzed coupling of halo-indazoles with various nucleophiles has proven to be a powerful method for generating diverse libraries of complex molecules. organic-chemistry.org The development of one-pot, metal-free reactions has further expanded the synthetic utility of indazole precursors, enabling the efficient construction of intricate molecular scaffolds under mild conditions. organic-chemistry.org

Ligands in Coordination Chemistry

The nitrogen atoms within the indazole ring system possess lone pairs of electrons that can readily coordinate with metal ions, making indazole derivatives excellent ligands in coordination chemistry. researchgate.net The resulting metal complexes exhibit a range of geometries and electronic properties, which can be fine-tuned by modifying the substituents on the indazole core. jocpr.com For instance, the phenyl groups in this compound can influence the steric and electronic environment around the metal center, thereby affecting the stability and reactivity of the complex.

Indazole-based ligands have been employed in the formation of various coordination compounds, including metal-organic frameworks (MOFs). researchgate.net These materials are of great interest due to their porous nature and potential applications in gas storage, catalysis, and sensing. The ability of indazole derivatives to act as bridging ligands, connecting multiple metal centers, is crucial for the construction of these extended network structures. wikipedia.org The coordination of indazole ligands to transition metals has been shown to result in complexes with diverse stereochemistries, including tetrahedral and square planar geometries. jocpr.com

| Ligand Type | Metal Ion | Resulting Geometry | Reference |

| Indazole Derivative | Ni(II) | Tetrahedral | jocpr.com |

| Indazole Derivative | Cu(II) | Square Planar | jocpr.com |

Applications in Materials Science

The unique photophysical and electronic properties of indazole derivatives have led to their exploration in various areas of materials science. The extended π-conjugated system of the indazole core, particularly when substituted with aromatic groups like the phenyl rings in this compound, gives rise to interesting optical and electronic behaviors.

Dyes and Pigments

The chromophoric nature of the indazole ring system makes its derivatives suitable for use as dyes and pigments. The color of these compounds can be modulated by the introduction of various auxochromic and chromophoric groups onto the indazole scaffold. The amine group at the 5-position of this compound, for example, can act as a powerful electron-donating group, influencing the intramolecular charge transfer characteristics of the molecule and thus its color.

Non-Linear Optical (NLO) Materials

Molecules with large second-order and third-order non-linear optical (NLO) responses are in high demand for applications in photonics and optoelectronics. researchgate.net Indazole derivatives, with their asymmetric charge distribution and extended π-electron systems, have emerged as promising candidates for NLO materials. researchgate.net The presence of electron-donating and electron-accepting groups strategically placed on the indazole ring can enhance the molecular hyperpolarizability, a key parameter for NLO activity. ruc.dk Theoretical and experimental studies on various heterocyclic compounds have demonstrated that the strategic design of molecular structure can lead to significant NLO properties. researchgate.netresearchgate.net

| Compound Class | Key Feature for NLO Properties | Potential Application | Reference |

| Pyrazoline Derivatives | Extended π-conjugation | Photonics Industry | researchgate.net |

| Enaminone Derivatives | Intramolecular Charge Transfer | All-Optical Switching | ruc.dk |

| 1,3,4-Oxadiazole Derivatives | High Dipole Moment | Advanced Photonic Technologies | researchgate.net |

Agrochemical Applications

The biological activity of indazole derivatives extends to the field of agrochemicals, where they have shown promise as active ingredients in pesticides. wipo.int The structural diversity of indazoles allows for the development of compounds with selective toxicity towards specific pests, while minimizing harm to non-target organisms and the environment. Research in this area has led to the discovery of indazole-based compounds with insecticidal and other pesticidal properties. wipo.intmdpi.com The development of novel N-pyridylpyrazole derivatives, which share structural similarities with certain indazoles, has yielded potent insecticides against various lepidopteran pests. mdpi.com

| Compound Class | Target Pest | Activity | Reference |

| N-pyridylpyrazole derivatives | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | Insecticidal | mdpi.com |

| Indazole Derivatives | General Pests | Pesticidal | wipo.int |

Sensory and Analytical Applications (e.g., Reagents for Metal Detection)

Due to the lack of available research, a detailed discussion and data on the sensory and analytical applications of this compound cannot be presented.

Table of Compounds Mentioned

As no specific compounds were discussed in the context of the sensory and analytical applications of this compound, a table of mentioned compounds cannot be generated.

Q & A

Q. Key considerations :

- Use TLC or HPLC to monitor reaction progress.

- Purification via recrystallization (DMF/ethanol) or column chromatography is recommended to isolate the final product .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

- Spectroscopic methods :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm aromatic proton environments (δ 7.0–8.5 ppm for phenyl groups) and amine protons (δ 5.0–6.0 ppm, broad). Discrepancies in splitting patterns may indicate isomerization .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 326.129 for C18H15N3).

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and confirms regioselectivity in indazole ring substitution.

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings deactivate the indazole core, hindering Suzuki-Miyaura couplings. Use Pd(PPh3)4 or XPhos ligands to enhance catalytic efficiency.

- Steric effects : Ortho-substituted phenyl groups reduce coupling yields; meta/para substitutions are preferable .

- Methodology : Optimize solvent (toluene/DMF), base (K2CO3), and temperature (80–100°C) to balance reactivity and stability of the amine group .

Advanced: What computational strategies predict the biological activity of this compound derivatives?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The indazole scaffold shows affinity for ATP-binding pockets .

- QSAR models : Correlate substituent parameters (Hammett σ, logP) with bioactivity data (e.g., IC50). For example, electron-donating groups enhance antimicrobial potency by improving membrane penetration .

- ADMET prediction : SwissADME or ADMETlab 2.0 evaluates pharmacokinetic properties (e.g., CYP450 inhibition risk due to aryl amines) .

Advanced: How can researchers resolve contradictions in reported biological activity data for indazole derivatives?

Answer:

- Experimental design : Standardize assays (e.g., MTT vs. resazurin for cytotoxicity) and cell lines (e.g., HEK293 vs. HeLa).

- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for batch effects in high-throughput screens .

- Mechanistic studies : Use siRNA knockdown or CRISPR to validate target engagement. For example, confirm kinase inhibition via Western blotting of phosphorylated substrates .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

- Storage : Protect from light in amber vials under inert gas (N2 or Ar).

- Solubility : DMSO (10–20 mM stock) or ethanol (for polar applications). Avoid aqueous buffers at pH > 8 to prevent amine oxidation .

Advanced: What strategies improve yield in multi-step syntheses of indazole derivatives?

Answer:

- Flow chemistry : Continuous reactors minimize intermediate degradation (e.g., nitro reduction step ).

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (30 minutes vs. 2 hours under conventional heating) .

- Parallel optimization : Design of Experiments (DoE) software (e.g., MODDE) identifies critical variables (temperature, stoichiometry) .

Advanced: How does tautomerism in the indazole core affect spectroscopic interpretation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products